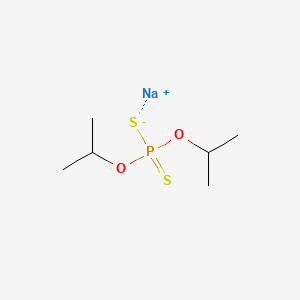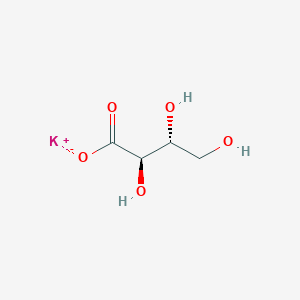![molecular formula C11H17N3 B1358557 N-methyl-N-[(6-pyrrolidin-1-ylpyridin-2-yl)methyl]amine CAS No. 884507-14-6](/img/structure/B1358557.png)
N-methyl-N-[(6-pyrrolidin-1-ylpyridin-2-yl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-methyl-N-[(6-pyrrolidin-1-ylpyridin-2-yl)methyl]amine” is a chemical compound with the molecular formula C11H17N3. It has a molecular weight of 191.278 g/mol . This compound is also known by several synonyms, including n-methyl-n-6-pyrrolidin-1-ylpyridin-2-yl methyl amine, 2-pyridinemethanamine, n-methyl-6-1-pyrrolidinyl, and n-methyl 6-pyrrolidin-1-yl pyridin-2-yl methanamine .
Molecular Structure Analysis
The InChI key for this compound is GGQYFTXRIMPZQO-UHFFFAOYSA-N . The SMILES representation is CNCC1=NC(=CC=C1)N2CCCC2 .Physical And Chemical Properties Analysis
“N-methyl-N-[(6-pyrrolidin-1-ylpyridin-2-yl)methyl]amine” is a colorless liquid . More detailed physical and chemical properties couldn’t be found.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
- N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a variant of the queried compound, is a significant intermediate in the synthesis of premafloxacin, an antibiotic aimed at veterinary pathogens. The paper discusses an efficient process for its preparation, involving asymmetric Michael addition and stereoselective alkylation as key steps (Fleck et al., 2003).
- The research on 2,6-diaminopyridine, which has applications as a pharmaceutical intermediate and hair dye coupler, reveals the challenges in the selective N-methylation of primary and secondary amines. The paper presents a novel approach that mitigates the issues of over-alkylation, providing a selective and efficient method (Nabati & Mahkam, 2014).
Catalysis and Transformation
- A study discusses the aerobic oxidation of cyclic amines to lactams catalyzed by ceria-supported nanogold, shedding light on the oxidative transformation of these compounds into lactams, crucial chemical feedstocks. The process demonstrates high efficiency and yield, marking significant progress in the field of catalysis (Dairo et al., 2016).
- Research on the unique oxidation of amides with pyridine-N-oxide catalyzed by ruthenium porphyrin reveals a novel type of reaction involving selective C-N bond cleavage, transforming N-acyl cyclic amines into N-acyl amino acids. This discovery opens new pathways in organic synthesis and highlights the importance of catalysts in selective bond transformations (Ito et al., 2005).
Material Science and Organic Chemistry
- In the realm of material science, the interaction of secondary amines with emeraldine base (EB) in solutions and thin films is investigated, revealing insights into the stability and interaction mechanisms of these compounds. The research provides valuable information on the chemical behavior and potential applications of these materials in various domains (Yang & Mattes, 2002).
- The field of organic chemistry has seen advancements in the synthesis of methyl esters and amides of hexanoic acid substituted with tertiary amino groups. These compounds have shown potential as transdermal permeation enhancers, indicating their significance in pharmaceutical applications (Farsa et al., 2010).
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and may cause respiratory irritation . It’s advised to not breathe its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, immediate medical attention is required .
Eigenschaften
IUPAC Name |
N-methyl-1-(6-pyrrolidin-1-ylpyridin-2-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-12-9-10-5-4-6-11(13-10)14-7-2-3-8-14/h4-6,12H,2-3,7-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQYFTXRIMPZQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC(=CC=C1)N2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640202 |
Source


|
| Record name | N-Methyl-1-[6-(pyrrolidin-1-yl)pyridin-2-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(6-pyrrolidin-1-ylpyridin-2-yl)methyl]amine | |
CAS RN |
884507-14-6 |
Source


|
| Record name | N-Methyl-1-[6-(pyrrolidin-1-yl)pyridin-2-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














